Azane;phthalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

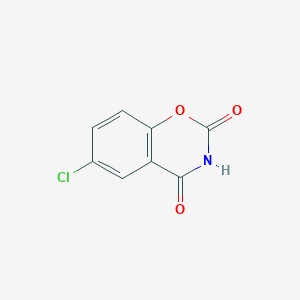

Azane: is a term used to describe a class of compounds consisting of nitrogen and hydrogen atoms, with the simplest form being ammonia (NH₃). Phthalic acid , also known as benzene-1,2-dicarboxylic acid, is an aromatic dicarboxylic acid with the chemical formula C₆H₄(CO₂H)₂. It is a white crystalline solid that is slightly soluble in water. Phthalic acid is primarily used in the production of phthalate esters, which are used as plasticizers in the manufacture of plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalic acid can be synthesized through the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then hydrolyzed to form phthalic acid . The oxidation process typically involves the use of strong oxidizing agents such as potassium permanganate or potassium dichromate under acidic conditions .

Industrial Production Methods: In industrial settings, phthalic acid is produced by the catalytic oxidation of ortho-xylene or naphthalene using a vanadium pentoxide catalyst. The resulting phthalic anhydride is then hydrolyzed to yield phthalic acid . This method is preferred due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Phthalic acid undergoes various chemical reactions, including:

Oxidation: Phthalic acid can be oxidized to form phthalic anhydride.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, potassium dichromate.

Reducing Agents: Sodium amalgam.

Catalysts: Vanadium pentoxide, methanesulfonic acid for condensation reactions.

Major Products:

Phthalic Anhydride: Formed through oxidation.

1,3-Cyclohexadiene Derivatives: Formed through reduction.

Phenolphthalein: Formed through condensation with phenol.

Scientific Research Applications

Phthalic acid and its derivatives have numerous applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of dyes, pigments, and plasticizers.

Biology: Phthalic acid esters are studied for their potential endocrine-disrupting effects.

Medicine: Used in the production of phenolphthalein, which serves as a laxative and pH indicator.

Industry: Widely used in the manufacture of polyesters, including alkyd resins for paints and enamels.

Mechanism of Action

Phthalic acid exerts its effects through various molecular targets and pathways:

Estrogen Receptors: Phthalic acid can interact with estrogen receptors, potentially disrupting endocrine functions.

Peroxisome Proliferator-Activated Receptors: It can also interact with these receptors, influencing lipid metabolism and energy homeostasis.

Retinoic Acid Receptors: Phthalic acid derivatives can bind to retinoic acid receptors, affecting gene expression and cellular differentiation.

Comparison with Similar Compounds

Phthalic acid is one of three isomers of benzenedicarboxylic acid, the others being:

Isophthalic Acid: Benzene-1,3-dicarboxylic acid.

Terephthalic Acid: Benzene-1,4-dicarboxylic acid.

Uniqueness:

Phthalic Acid: Primarily used in the production of plasticizers and dyes.

Isophthalic Acid: Used in the production of high-performance polymers and resins.

Terephthalic Acid: Key raw material for the production of polyethylene terephthalate (PET) used in plastic bottles and fibers.

Phthalic acid’s unique position as an ortho-dicarboxylic acid allows it to form anhydrides and esters more readily compared to its isomers, making it highly valuable in industrial applications.

Properties

CAS No. |

523-24-0 |

|---|---|

Molecular Formula |

C8H6O4.2H3N C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

diazanium;phthalate |

InChI |

InChI=1S/C8H6O4.2H3N/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);2*1H3 |

InChI Key |

CHCFOMQHQIQBLZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.N.N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[NH4+].[NH4+] |

Key on ui other cas no. |

523-24-0 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.